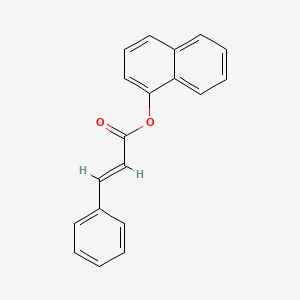

1-naphthyl 3-phenylacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-naphthyl 3-phenylacrylate is a useful research compound. Its molecular formula is C19H14O2 and its molecular weight is 274.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 274.099379685 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

1-Naphthyl 3-phenylacrylate can be synthesized through various methods, often involving the reaction of naphthalene derivatives with acrylate compounds. One notable synthesis involves the use of Michael addition reactions, where the compound acts as an electrophile in reactions with nucleophiles such as amines or thiols.

Key Synthesis Methods:

- Michael Addition: Utilizing nucleophiles to react with the acrylate double bond.

- Knoevenagel Condensation: A reaction with aldehydes to form α,β-unsaturated carbonyl compounds.

- Radical Reactions: Employing radical initiators to facilitate the formation of the compound from simpler precursors.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, particularly in the context of cancer research. Studies have indicated its potential as a cytotoxic agent against resistant cancer cell lines.

Biological Insights:

- Cytotoxicity: Derivatives of this compound have shown selective toxicity towards resistant cancer cells compared to standard treatments like doxorubicin .

- Antiproliferative Properties: The compound has been linked to antiproliferative effects in multiple cancer types, indicating its potential for therapeutic applications .

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecular structures. Its reactivity allows for the construction of various functionalized compounds.

Notable Applications:

- Synthesis of Pyridine Derivatives: this compound can be utilized to synthesize novel pyridine derivatives through cyclization reactions .

- Formation of Styrilquinolines: The compound has been explored in reactions leading to styrilquinoline derivatives, which possess a wide range of biological activities .

Case Study 1: Antitumor Activity

A study investigated the antitumor potential of histone deacetylase (HDAC) inhibitors derived from structures similar to this compound. The results indicated promising cytotoxic effects against various cancer cell lines, suggesting that modifications of this compound could lead to effective anticancer agents .

Case Study 2: Enantioselective Reactions

Research has highlighted the utility of chiral catalysts in promoting enantioselective reactions involving this compound derivatives. These reactions allow for the construction of stereogenic centers, showcasing its importance in asymmetric synthesis .

Data Tables

Chemical Reactions Analysis

Sulfonylation Reactions

1-Naphthyl-substituted acrylates participate in Cs₂CO₃-mediated sulfonylation to form allyl sulfones. For example, methyl (Z)-2-[(naphthalen-1-ylsulfonyl)methyl]-3-phenylacrylate (3ga ) is synthesized via substitution between methyl (Z)-2-(bromomethyl)-3-phenylacrylate and S-(naphthalen-1-yl) sulfonothioate. The reaction proceeds with >97:3 Z/E selectivity, confirmed by ¹H NMR analysis .

| Substrate | Reagent | Product (Yield, Selectivity) |

|---|---|---|

| Methyl (Z)-2-(bromomethyl)-3-phenylacrylate | S-(naphthalen-1-yl) sulfonothioate | 3ga (95%, Z/E >97:3) |

Cyclization and Annulation

(Z)-3-Amino-3-phenylacrylates undergo Lewis acid-catalyzed spiro annulation with 2-aminobenzamides to form tetracyclic spiro[indoline-3,4′-pyrido[1,2-a]benzimidazole] derivatives. While the cited example uses ethyl (Z)-3-amino-3-phenylacrylate, analogous reactivity is expected for 1-naphthyl-substituted acrylates given the steric and electronic similarity of naphthyl groups .

Hydrogenation and Stereoselective Reduction

(Z)-3-Cyano-2-phenylacrylates undergo enantioselective hydrogenation using Ir/(R,R)-f-spiroPhos catalysts to afford β-cyano esters with up to 98% ee . Though not directly tested on 1-naphthyl 3-phenylacrylate, the methodology is applicable to structurally similar substrates. Key factors include:

-

Electronic effects : Electron-withdrawing groups (e.g., CN) enhance reactivity.

-

Steric effects : Ortho-substituted aryl groups slow reaction rates without compromising enantioselectivity .

Cross-Coupling Reactions

Pd/Cu-catalyzed coupling of 3-chloro-3-arylacrylonitriles with aryl acetylenes yields 1,3-butadiene-3-yne derivatives. For example, 3-chloro-3-(1-naphthyl)acrylonitrile reacts with phenylacetylene to form a Z-selective dienyne (41% yield, Z isomer exclusively) . Extending this to acrylate esters, methyl 3-chloro-3-phenylacrylate couples with phenylacetylene to form dienyne 8 in 76% yield .

Enantioselective Michael Additions

Chiral sodium ureate catalysts promote enantioselective additions to α-substituted acrylates. For instance, α-thioacetamides add to α-phenyl acrylates to form 1,3-nonadjacent stereogenic centers with >90% ee . The 1-naphthyl group’s bulk may influence diastereoselectivity, favoring anti-adducts via steric control .

Condensation and Cyclocondensation

Ethyl 2-cyano-3-(1-naphthyl)-3-phenylacrylate (2h ) is synthesized via Knoevenagel condensation of 1-naphthaldehyde with ethyl cyanoacetate, yielding a 50:50 E/Z isomeric mixture . Microwave-assisted methods using NH₄OAc as a catalyst further optimize such condensations .

Critical Analysis of Selectivity and Reactivity

-

Steric effects : 1-Naphthyl groups enforce Z-selectivity in cross-coupling due to hindered rotation .

-

Electronic effects : Electron-withdrawing substituents (e.g., CN, COOR) enhance electrophilicity, facilitating nucleophilic additions .

-

Catalyst dependence : Pd/Cu systems favor Sonogashira-type couplings , while chiral ureates enable enantioselective protonations .

Properties

IUPAC Name |

naphthalen-1-yl (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-19(14-13-15-7-2-1-3-8-15)21-18-12-6-10-16-9-4-5-11-17(16)18/h1-14H/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDQBAOOYYSRDQ-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.